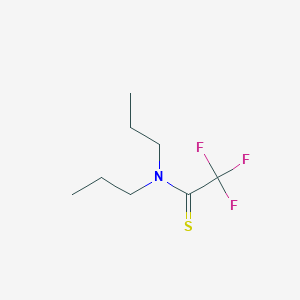
Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- is a chemical compound with the molecular formula C9H16F3NS It is known for its unique structural properties, which include a trifluoromethyl group and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- typically involves the reaction of ethanethioamide with trifluoroacetic anhydride and dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethanethioamide, trifluoroacetic anhydride, dipropylamine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various trifluoromethyl derivatives.
Scientific Research Applications
Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and thioamide groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, while the thioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanethioamide, 2,2,2-trifluoro-N,N-dimethyl-
- Ethanethioamide, 2,2,2-trifluoro-N,N-diethyl-
- Ethanethioamide, 2,2,2-trifluoro-N,N-dibutyl-
Uniqueness
Ethanethioamide, 2,2,2-trifluoro-N,N-dipropyl- is unique due to its specific combination of trifluoromethyl and thioamide groups, along with the dipropyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14F3NS |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-N,N-dipropylethanethioamide |
InChI |
InChI=1S/C8H14F3NS/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-6H2,1-2H3 |
InChI Key |
ARIYMAOIYQJKDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















